molecular formula C6H5F3N2S B11809629 3-((Trifluoromethyl)thio)pyridin-4-amine

3-((Trifluoromethyl)thio)pyridin-4-amine

Cat. No.: B11809629
M. Wt: 194.18 g/mol
InChI Key: FOGBOIFGNMNEBK-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)pyridin-4-amine is an organic compound that features a trifluoromethylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)thio)pyridin-4-amine typically involves the introduction of the trifluoromethylthio group to the pyridine ring. One common method is the reaction of 4-aminopyridine with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the trifluoromethylthio group or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Trifluoromethyl)thio)pyridin-4-amine is unique due to the presence of both the trifluoromethylthio and amino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .

Properties

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)pyridin-4-amine

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11)

InChI Key

FOGBOIFGNMNEBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)SC(F)(F)F

Origin of Product

United States

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